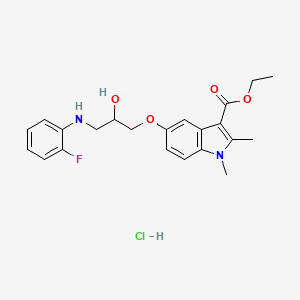
ethyl 5-(3-((2-fluorophenyl)amino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a fluorophenyl group (a phenyl group with a fluorine substitution), and an ethyl carboxylate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole group is aromatic and planar, while the fluorophenyl group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole, fluorophenyl, and carboxylate groups. For example, the indole group is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil, synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), exhibited antitumor activity. In vitro tests against leukemia HL-60 and liver cancer BEL-7402 showed significant inhibitory effects, indicating potential for cancer treatment applications (Xiong et al., 2009).
Synthesis and Antiviral Activity
Research on ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives revealed notable antiviral properties. Certain compounds demonstrated activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), presenting a possible avenue for developing new antiviral drugs (Ivashchenko et al., 2014).
Histochemical Applications
The compound's derivatives have been used in histochemical applications, particularly in the formaldehyde condensation reaction for the sensitive demonstration of tryptamines and phenylethylamines. This application is significant in biochemical and medical research, aiding in the identification and analysis of these compounds (Björklund & Stenevi, 1970).
Inhibition of Human 5-Lipoxygenase
Ethyl 5-hydroxyindole-3-carboxylate derivatives have been studied for their efficacy in inhibiting human 5-lipoxygenase (5-LO), an enzyme involved in pro-inflammatory leukotriene biosynthesis. These findings are relevant for developing new treatments for inflammatory and allergic diseases (Peduto et al., 2014).
Broad-Spectrum Antiviral Properties
Certain analogs of the compound, particularly Arbidol, have shown broad-spectrum antiviral properties against enveloped and non-enveloped viruses, including influenza and HCV. This highlights its potential as a versatile antiviral agent (Boriskin et al., 2008).
Macromolecular Prodrugs of 5-Fluorouracil
The compound's derivatives have been used in the synthesis of macromolecular prodrugs of 5-fluorouracil, indicating its utility in drug delivery and pharmaceutical development (Nichifor et al., 1995).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research has explored the potential of certain derivatives as allosteric modulators of the cannabinoid CB1 receptor. This could have implications for developing new therapies for disorders involving this receptor (Price et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-[3-(2-fluoroanilino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4.ClH/c1-4-28-22(27)21-14(2)25(3)20-10-9-16(11-17(20)21)29-13-15(26)12-24-19-8-6-5-7-18(19)23;/h5-11,15,24,26H,4,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSAUSIZFYTYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3=CC=CC=C3F)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(3-((2-fluorophenyl)amino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

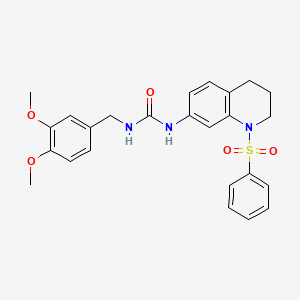

![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)
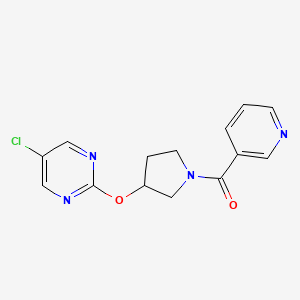
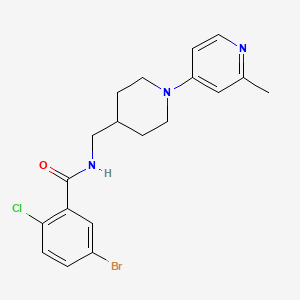

![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)
![(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2976213.png)
![Ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)
![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)
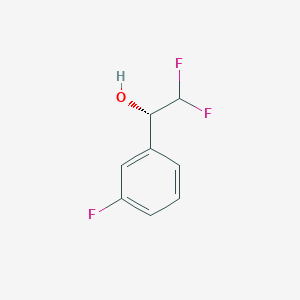

![N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2976222.png)